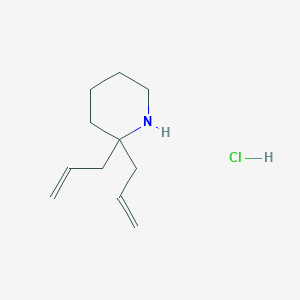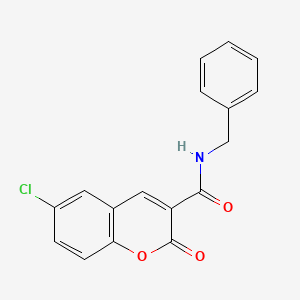![molecular formula C23H16ClN3 B2795658 5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-17-3](/img/structure/B2795658.png)
5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, quinoline synthesis often involves the Friedländer Synthesis, which is a reaction between a ketone and an amino compound . Another common method is the Skraup and Doebner–Miller reactions, which involve the reaction of α,β-unsaturated aldehydes with substituted anilines .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . For example, reactions at the benzylic position can involve free radical mechanisms, such as those involving N-bromosuccinimide (NBS) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, benzyl chloride, a related compound, is a colorless liquid that is a reactive organochlorine compound . It has a density of 1.100 g/cm3, a melting point of -39 °C, and a boiling point of 179 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis from 4-Aroyl-5-chloropyrazoles : The compound can be synthesized from 4-aroyl-5-chloro-3-methyl-1-phenyl-pyrazoles, yielding pyrazolo[3,4-b]quinolines. This process was explored to understand the reaction mechanism, and various subsequent products were isolated (Hennig, Müller, & Grosche, 1990).
Structural Characterization : Structural studies of similar compounds like 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate have been conducted. The positive charge on the pyrazole ring results in aromatization of the pyrazolo[4,3-c]quinoline tricyclic system (Baumer et al., 2004).
Biological Properties
Antibacterial and Antitumor Properties : Research has explored the antibacterial and antitumor evaluation of bioactive pyrazoles, including derivatives like pyrazolo[3,4-b]quinoline. These compounds have been characterized and tested for potential medical applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Supramolecular Aggregation Studies : Studies have also been done on the effect of substitution on the dimensionality of supramolecular aggregation in compounds like dihydrobenzopyrazoloquinolines. This research provides insights into how molecular structures can influence physical properties (Portilla et al., 2005).
Pharmaceutical Research
Potential in Cancer Treatment : Some studies focus on the synthesis and evaluation of quinoline derivatives for their potential as anti-cancer drugs. This includes exploring their binding activity and potential as benzodiazepine antagonists, indicating a scope for therapeutic application (Francis et al., 1991).
Antimalarial and Antiproliferative Activity : Quinoline derivatives, including pyrazoloquinolines, have been synthesized and tested for their antimalarial and antiproliferative activities. These compounds have shown significant potential in the treatment of diseases like malaria and leukemia (Charris et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGKLIDFQDQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

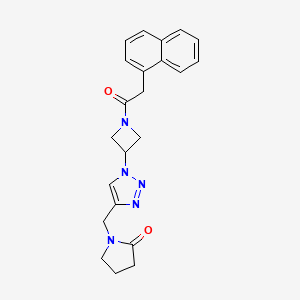
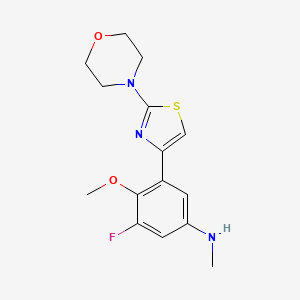
![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)
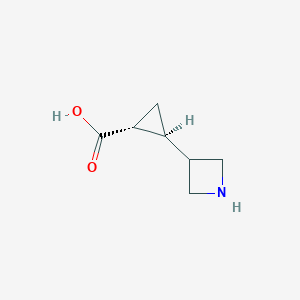
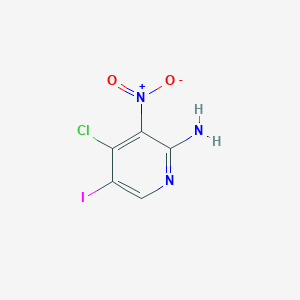

![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
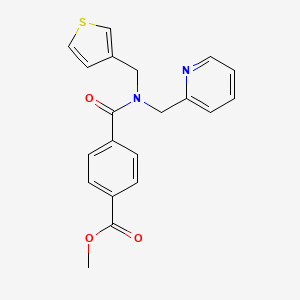


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)
